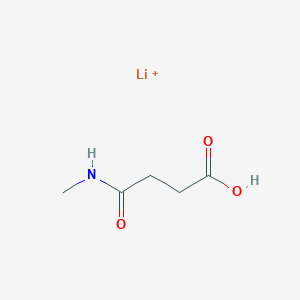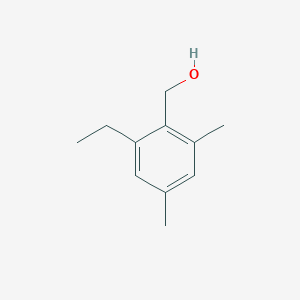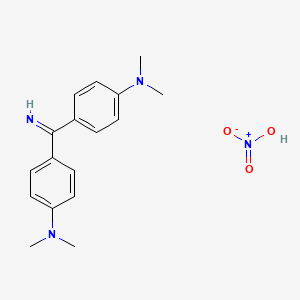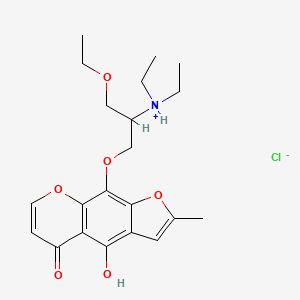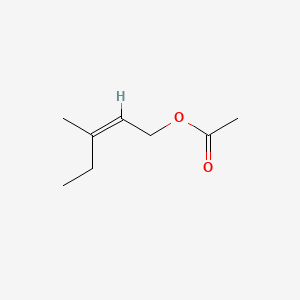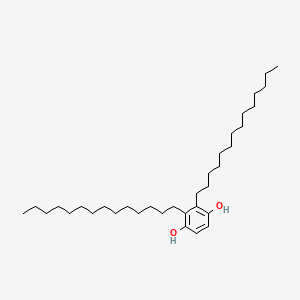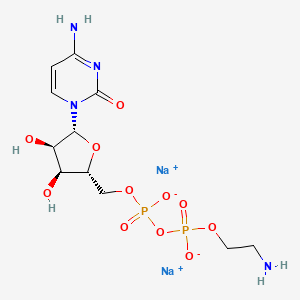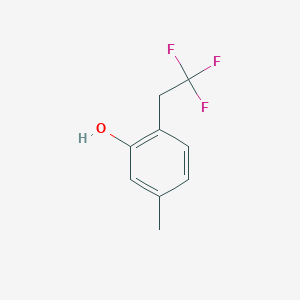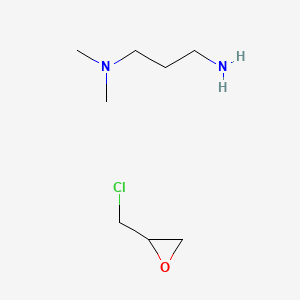![molecular formula C9H16N2O3 B13786625 Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- CAS No. 90770-30-2](/img/structure/B13786625.png)
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is a heterocyclic organic compound with the molecular formula C9H16N2O3 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a methylaminoacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- typically involves the following steps:
Formation of Cyclopentanecarboxylic Acid: This can be achieved through the oxidation of cyclopentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Amide Formation: The carboxylic acid group is then converted to an amide by reacting with 2-(methylamino)acetyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone or cyclopentanecarboxylic acid derivatives, while reduction may produce cyclopentylamines.
Applications De Recherche Scientifique
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- exerts its effects involves interactions with specific molecular targets. The amide linkage and the cyclopentane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the amide linkage.
Cyclopentanone: Lacks the carboxylic acid and amide groups.
Cyclopentylamine: Contains an amine group instead of the amide linkage.
Uniqueness
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90770-30-2 |
|---|---|
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-10-6-7(12)11-9(8(13)14)4-2-3-5-9/h10H,2-6H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
UWOIABBSBQWKHH-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NC1(CCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


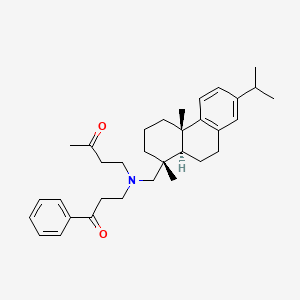
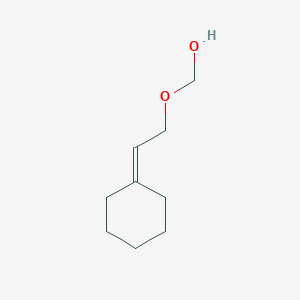
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
